2-(DIFLUOROMETHOXY)-5-[1-(4-METHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Overview
Description
2-(DIFLUOROMETHOXY)-5-[1-(4-METHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolopyridine core, which is a fused heterocyclic structure, and is substituted with multiple functional groups, including methoxy, difluoromethoxy, and trifluoromethyl groups. These substitutions can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(DIFLUOROMETHOXY)-5-[1-(4-METHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolopyridine core, followed by the introduction of the various substituents through reactions such as nucleophilic substitution, electrophilic aromatic substitution, and cross-coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would scale up these reactions, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Cross-Coupling: Reactions like Suzuki or Heck coupling can introduce additional substituents to the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s properties might be useful in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(DIFLUOROMETHOXY)-5-[1-(4-METHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups might facilitate binding to these targets, modulating their activity and leading to a desired therapeutic effect. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(DIFLUOROMETHOXY)-5-[1-(4-METHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER include other pyrazolopyridine derivatives with different substituents. These compounds can be compared based on their chemical properties, reactivity, and biological activity. The unique combination of methoxy, difluoromethoxy, and trifluoromethyl groups in this compound may confer distinct advantages, such as enhanced stability, solubility, or specificity for certain targets.
Conclusion
This compound is a versatile compound with potential applications across various scientific disciplines Its synthesis involves complex organic reactions, and it can undergo a range of chemical transformations The compound’s unique structure makes it a valuable candidate for research in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F5N3O3/c1-12-20-16(23(26,27)28)11-17(13-4-9-18(34-22(24)25)19(10-13)33-3)29-21(20)31(30-12)14-5-7-15(32-2)8-6-14/h4-11,22H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJMQHXYODEEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC(F)F)OC)C(F)(F)F)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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